1-(2-Bromoethoxy)-2-isopropoxybenzene
Overview
Description
1-(2-Bromoethoxy)-2-isopropoxybenzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a benzene ring substituted with a 2-bromoethoxy group and an isopropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromoethoxy)-2-isopropoxybenzene can be synthesized through the Williamson Ether Synthesis. This method involves the nucleophilic substitution (SN2) reaction between an alkoxide and an alkyl halide. For this compound, the synthesis typically involves the reaction of 2-bromoethanol with 2-isopropoxyphenol in the presence of a strong base such as sodium hydride or potassium hydride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromoethoxy)-2-isopropoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized to form corresponding phenolic or quinone derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 2-isopropoxyphenol.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can facilitate reduction reactions.
Major Products Formed:
Nucleophilic Substitution: Various substituted ethers.
Oxidation: Phenolic or quinone derivatives.
Reduction: 2-isopropoxyphenol.
Scientific Research Applications
1-(2-Bromoethoxy)-2-isopropoxybenzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of novel materials with specific properties.
Pharmaceutical Research: It may be explored for its potential biological activities and as a precursor for drug development.
Chemical Biology: The compound can be used in studies involving the modification of biomolecules.
Mechanism of Action
The mechanism of action of 1-(2-Bromoethoxy)-2-isopropoxybenzene involves its reactivity as an electrophile due to the presence of the bromine atom. The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the bromine, leading to the formation of new chemical bonds. This reactivity is crucial for its applications in organic synthesis and materials science .
Comparison with Similar Compounds
- 1-(2-Bromoethoxy)-2-ethoxybenzene
- 1-(2-Bromoethoxy)-2-bromobenzene
- 2-Bromo-1-(2-bromoethoxy)ethane
Comparison: 1-(2-Bromoethoxy)-2-isopropoxybenzene is unique due to the presence of both a 2-bromoethoxy group and an isopropoxy group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity compared to similar compounds. For instance, the isopropoxy group can influence the compound’s steric and electronic environment, affecting its reactivity in nucleophilic substitution and other reactions .
Properties
IUPAC Name |
1-(2-bromoethoxy)-2-propan-2-yloxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO2/c1-9(2)14-11-6-4-3-5-10(11)13-8-7-12/h3-6,9H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWFRAFMETVLSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1OCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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